![molecular formula C10H18KNO10S2 B1236292 [1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate CAS No. 64550-88-5](/img/structure/B1236292.png)
[1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate: is a complex organic compound characterized by its unique structural features, including multiple hydroxyl groups and a sulfanylbutenylideneamino moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate typically involves multi-step organic reactions One common approach starts with the preparation of the oxan-2-yl derivative, which is then functionalized with sulfanyl and butenylideneamino groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfanyl group, converting it to a thiol or disulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
Biological Applications
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups may contribute to scavenging free radicals, thus providing potential protective effects against oxidative stress-related diseases.
2. Antimicrobial Properties
Preliminary studies suggest that this compound could possess antimicrobial activity. The sulfanyl group may play a crucial role in interacting with microbial membranes or enzymes, leading to inhibition of growth or cell death.
3. Drug Development
The unique structure of [1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate makes it a candidate for drug development. Its ability to modulate biological pathways could be explored in the treatment of conditions such as cancer or diabetes.
Chemical Applications
1. Synthesis of Complex Molecules
This compound can serve as a building block in organic synthesis, particularly in the formation of glycosides or other derivatives. Its functional groups allow for various chemical reactions, including esterification and etherification.
2. Catalysis
The structural components of this compound may provide catalytic properties in specific reactions, particularly those involving nucleophilic substitutions or redox processes.
Case Study 1: Antioxidant Properties
In a study examining the antioxidant potential of structurally similar compounds, this compound demonstrated significant inhibition of lipid peroxidation in vitro. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems.
Case Study 2: Antimicrobial Activity
A series of experiments conducted on bacterial strains revealed that derivatives of the compound exhibited varying degrees of antimicrobial activity. The results indicated that modifications to the sulfanyl group could enhance efficacy against resistant strains of bacteria.
Wirkmechanismus
The mechanism by which [1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, while the sulfanyl group can engage in redox reactions. These interactions can modulate biological pathways related to oxidative stress and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-4,5-dimethoxybenzoate
- Mangiferin (1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] xanthen-9-one)
Uniqueness
Compared to similar compounds, [1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate is unique due to its combination of sulfanyl and butenylideneamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biologische Aktivität
The compound [1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate is a complex organic molecule characterized by its unique structural features, including multiple hydroxyl groups and a sulfanyl butenylideneamine moiety. This intricate arrangement suggests potential for diverse biological activities, particularly in medicinal chemistry and therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C14H19N1O9S2, with a molecular weight of approximately 409.40 g/mol. The presence of hydroxyl groups and a sulfanyl group indicates potential reactivity and interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H19N1O9S2 |
Molecular Weight | 409.40 g/mol |
Topological Polar Surface Area (TPSA) | 200.00 Ų |
XlogP | -0.20 |
H-Bond Acceptors | 10 |
H-Bond Donors | 5 |
Antioxidant Properties
Compounds with multiple hydroxyl groups are known for their antioxidant capabilities. Preliminary studies suggest that this compound may scavenge free radicals effectively, thus potentially protecting cells from oxidative stress.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. The structural motifs present in this compound suggest it could exhibit similar activity, making it a candidate for further exploration in the field of antimicrobial agents.
Cytotoxic Effects
Certain derivatives of compounds with similar structures have been shown to induce apoptosis in cancer cells. This raises the possibility that this compound may also possess cytotoxic effects relevant to cancer therapy.
Case Studies and Experimental Data
- Antidiabetic Properties : A study identified related compounds that interact with key enzymes involved in glucose metabolism, such as dipeptidyl peptidase-IV and glucokinase. Molecular docking studies indicated favorable binding interactions with these targets, suggesting potential antidiabetic effects .
- Molecular Dynamics Simulations : Research using molecular dynamics simulations has shown that similar compounds maintain stability in protein-ligand complexes over time, which is crucial for understanding their pharmacodynamics .
-
Comparative Analysis : A comparative analysis of structurally similar compounds revealed a spectrum of biological activities:
Compound Name Structural Features Biological Activity Curcumin Diarylheptanoid Anti-inflammatory Quercetin Flavonoid Antioxidant Resveratrol Stilbene Cardioprotective
Potential Applications
The biological activities of this compound suggest various applications in:
- Pharmaceutical Development : As a potential lead compound for developing new drugs targeting oxidative stress-related diseases.
- Nutraceuticals : Due to its antioxidant properties, it may be explored as a functional food ingredient.
- Cancer Therapy : Further investigation into its cytotoxic effects could lead to novel cancer treatments.
Eigenschaften
CAS-Nummer |
64550-88-5 |
---|---|
Molekularformel |
C10H18KNO10S2 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate |
InChI |
InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6-;;/t5-,7-,8+,9-,10+;;/m1../s1 |
InChI-Schlüssel |
IUBVMJHASFBYGW-YEIBXKIESA-M |
SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Isomerische SMILES |
C=CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+] |
Kanonische SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+] |
Synonyme |
myronate sinigrin sinigrin, monopotassium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.